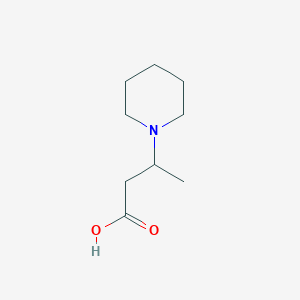

3-(1-Piperidinyl)butanoic acid

Descripción

Context within Heterocyclic Chemistry and Carboxylic Acid Derivatives

3-(1-Piperidinyl)butanoic acid is classified as a heterocyclic carboxylic acid. This classification stems from its two primary functional components: the piperidine (B6355638) ring and the carboxylic acid group.

Heterocyclic Chemistry : Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. The piperidine ring in this compound is a six-membered heterocycle with one nitrogen atom. nih.gov Such compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals. researchgate.netresearchgate.net The synthesis of novel heterocyclic derivatives is a major focus of chemical research, often aimed at discovering new biologically active molecules. ekb.eguobaghdad.edu.iqgoogle.com

Carboxylic Acid Derivatives : Carboxylic acids and their derivatives are a fundamental class of organic compounds. khanacademy.org The carboxylic acid group (-COOH) is a key functional group that can undergo numerous chemical transformations, such as esterification, amidation, and reduction. khanacademy.orgsmolecule.com This versatility makes carboxylic acids like this compound valuable intermediates in multi-step synthetic pathways, allowing chemists to build complex molecular architectures. uobaghdad.edu.iqevitachem.com

The combination of these two features places this compound at the intersection of two significant areas of organic chemistry, making it a useful scaffold for synthetic applications.

Significance of Piperidine and Butanoic Acid Moieties in Medicinal Chemistry and Chemical Biology

The two core components of this compound, the piperidine ring and the butanoic acid chain, are independently recognized for their importance in the development of therapeutic agents.

Piperidine Moiety : The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many bioactive compounds and FDA-approved drugs. nih.govresearchgate.netenamine.net Its inclusion in a drug candidate can advantageously alter key pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.netthieme-connect.com Chiral piperidine scaffolds are particularly sought after, as they can enhance biological activity and selectivity for specific protein targets. thieme-connect.com Piperidine derivatives are found in drugs targeting a wide range of conditions, including cancer, viral infections, and neuropsychiatric disorders. researchgate.netmdpi.com

Butanoic Acid Moiety : The butanoic acid (or butyric acid) substructure also plays a significant role in drug design. As a short-chain fatty acid, it can interact with biological systems in various ways. Derivatives of butanoic acid have been investigated as potential inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and neprilysin, which are implicated in inflammation and cardiovascular diseases. nih.govresearchgate.net The carboxylic acid group itself is crucial, as it can form hydrogen bonds or ionic interactions with biological targets and improve a compound's water solubility. smolecule.com Research has shown that modifying butanoic acid derivatives can lead to potent and selective inhibitors for enzymes like aldo-keto reductase 1C3, which is involved in drug resistance in some cancers. acs.org

The presence of both these moieties suggests that this compound is a promising scaffold for creating new molecules with potential therapeutic applications.

Scope and Research Focus on this compound

Direct academic research focused exclusively on the biological activity of this compound is limited. Instead, its significance lies in its role as a synthetic intermediate and a structural analogue in the development of more complex molecules. The research focus can be summarized as follows:

Synthetic Building Block : The primary application of this compound and its closely related isomers and protected forms is as a building block in organic synthesis. biosynce.comsmolecule.com For example, protected versions such as 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid are used as intermediates in the synthesis of potential anticancer and antiviral drugs. biosynce.com The reactivity of its carboxylic acid and piperidine nitrogen allows for sequential chemical modifications to build larger, more elaborate structures. smolecule.com

Drug Discovery and Development : Research involving similar structures, like 4-(1-Fmoc-piperidin-4-yl)butanoic acid, highlights their use in peptide synthesis and the development of new pharmaceuticals targeting specific biological receptors. chemimpex.com These compounds serve as scaffolds that can be systematically modified to explore structure-activity relationships (SAR), a critical process in optimizing a drug candidate's potency and selectivity. nih.gov

Analogues and Derivatives : The study of related compounds provides insight into the potential of the this compound framework. For instance, research on 4-(2-Oxopiperidin-1-yl)butanoic acid investigates its potential in treating cognitive disorders, while other piperidine-butanoic acid derivatives have been explored as histamine (B1213489) receptor antagonists. These studies underscore the therapeutic potential of this general structural class.

The table below lists some of the chemical identifiers for this compound and its closely related isomers, which are often studied in similar research contexts.

| Property | 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid | 4-(1-Piperidinyl)butanoic acid | 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid |

| CAS Number | 1334493-47-8 sigmaaldrich.com | 4672-16-6 sigmaaldrich.com | 318536-95-7 biosynce.com |

| Molecular Formula | C14H25NO4 sigmaaldrich.com | C9H17NO2 sigmaaldrich.com | C14H25NO4 biosynce.com |

| Molecular Weight | 271.36 g/mol sigmaaldrich.com | 171.24 g/mol | Not Available |

| IUPAC Name | 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]butanoic acid sigmaaldrich.com | 4-(1-Piperidinyl)butanoic acid | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid biosynce.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTZPHBCJGTUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441047 | |

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764633-91-2 | |

| Record name | β-Methyl-1-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764633-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of 3 1 Piperidinyl Butanoic Acid

Established Synthetic Routes and Reaction Conditions for 3-(1-Piperidinyl)butanoic Acid and Related Structures

The creation of this compound and similar molecules can be achieved through various synthetic pathways. These routes often involve the careful selection of starting materials and a series of controlled chemical reactions.

Precursor Compounds and Starting Materials for Piperidine (B6355638) and Butanoic Acid Incorporation

The foundation of any synthesis lies in its starting materials. For this compound, the key structural components are the piperidine ring and the butanoic acid chain.

One common approach involves the use of piperidine itself as a direct precursor for the piperidine moiety. For the butanoic acid portion, a variety of starting materials can be employed, including butanoic acid derivatives. For instance, the synthesis of 4-(2-Oxopiperidin-1-yl)butanoic acid can start from 4-piperidone (B1582916) and butanoic acid. Another strategy begins with L-glutamic acid, a naturally occurring amino acid, to construct the piperidine ring system. niscpr.res.in This method offers the advantage of starting from a chiral pool material, which can be beneficial for creating specific stereoisomers. niscpr.res.in

In some syntheses, the butanoic acid component is introduced through precursors like ethyl (E)-but-2-enoate. orgsyn.org For more complex structures, substituted phenyl boronic acids, such as (4-bromophenyl)boronic acid, can be used to introduce aryl groups onto the butanoic acid backbone. orgsyn.org The table below summarizes some of the key precursor compounds.

| Precursor Compound | Role in Synthesis |

| Piperidine | Direct source of the piperidine ring |

| 4-Piperidone | Precursor for the piperidine ring |

| L-Glutamic Acid | Chiral starting material for piperidine ring synthesis niscpr.res.in |

| Butanoic Acid & its derivatives | Source of the butanoic acid chain |

| Ethyl (E)-but-2-enoate | Precursor for the butanoic acid chain orgsyn.org |

| (4-Bromophenyl)boronic acid | Introduction of an aryl group orgsyn.org |

| tert-Butyl carbamate | Used in the formation of protected amine intermediates google.com |

| 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid alkyl ester | Precursor for a fluorinated butanoic acid derivative google.com |

Key Reaction Steps and Intermediate Derivatization

The synthesis of this compound and its analogs involves several key reaction steps and the formation of various intermediate compounds. A common strategy is the protection of functional groups to prevent unwanted side reactions. For example, the fluorenylmethoxycarbonyl (Fmoc) group is often used to protect amines. smolecule.com This protecting group can be removed later in the synthesis under specific conditions. smolecule.com

Another important step is the formation of the piperidine ring itself, which can be achieved through cyclization reactions. niscpr.res.insmolecule.com For instance, a diol intermediate can be converted into a ditosylate, which then undergoes cyclization with an amine to form the piperidine ring. niscpr.res.in

Esterification is a frequent reaction used to modify the carboxylic acid group, often converting it to an ester. prepchem.com This can be followed by hydrolysis to regenerate the carboxylic acid. prepchem.com For example, ethyl-4-[3-(1-piperidinylmethyl)phenoxy]butanoate is hydrolyzed using potassium hydroxide (B78521) to yield 4-[3-(1-piperidinylmethyl)phenoxy]butanoic acid. prepchem.com

In some synthetic routes, Michael addition reactions are employed to form carbon-carbon bonds, creating the backbone of the target molecule. mdpi.com The table below outlines some key reaction types and their roles in the synthesis.

| Reaction Type | Description |

| Protection/Deprotection | Introduction and removal of protecting groups (e.g., Fmoc, Boc) to control reactivity. smolecule.comgoogle.com |

| Cyclization | Formation of the piperidine ring from a linear precursor. niscpr.res.insmolecule.comwhiterose.ac.uk |

| Esterification/Hydrolysis | Conversion of carboxylic acids to esters and back, often for purification or to modify reactivity. prepchem.comresearchgate.net |

| Michael Addition | Formation of carbon-carbon bonds to build the butanoic acid chain. mdpi.com |

| Reductive Amination | A method to form the bond between the piperidine nitrogen and the butanoic acid chain. |

| Amide Coupling | Formation of an amide bond, often seen in the synthesis of related structures. nih.gov |

Catalytic Systems and Reagent Considerations in Synthesis

Catalysts and reagents play a crucial role in the efficiency and selectivity of the synthesis. Both metal-based and organic catalysts are employed. For instance, rhodium catalysts, such as bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), in combination with chiral ligands like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are used for asymmetric additions to introduce chirality. orgsyn.org

Palladium catalysts are also utilized, for example, in coupling reactions. whiterose.ac.uk In some cases, simpler base catalysts like piperidine are used to promote reactions such as Knoevenagel condensations. rsc.orgmdpi.com Acid catalysts, like glacial acetic acid or sulfuric acid, can be used to facilitate condensation reactions, such as the formation of Schiff bases. mdpi.com

The choice of reagents is also critical. Reducing agents like sodium borohydride (B1222165) (NaBH4) are used to reduce esters to alcohols. niscpr.res.in For oxidation reactions, agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed. The table below lists some common catalysts and reagents.

| Catalyst/Reagent | Type | Role in Synthesis |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate / (R)-BINAP | Metal Catalyst/Chiral Ligand | Asymmetric carbon-carbon bond formation orgsyn.org |

| Palladium Catalysts | Metal Catalyst | Cross-coupling reactions whiterose.ac.uk |

| Piperidine | Base Catalyst | Promotes condensation reactions rsc.orgmdpi.com |

| Glacial Acetic Acid | Acid Catalyst | Facilitates condensation reactions mdpi.com |

| Sodium Borohydride (NaBH4) | Reducing Agent | Reduction of esters and ketones niscpr.res.in |

| Potassium Permanganate (KMnO4) | Oxidizing Agent | Oxidation of functional groups |

| Triethylamine | Base | Used as a base in various reactions niscpr.res.inorgsyn.org |

| p-Toluenesulfonyl chloride | Reagent | Used to create tosylate leaving groups for cyclization niscpr.res.in |

Optimization Strategies for Synthesis Efficiency and Selectivity

Optimizing the synthesis of this compound is crucial for its practical application, focusing on improving yield, purity, and cost-effectiveness, especially for large-scale production.

Process Intensification and Scale-Up Approaches for Chemical Production

Process intensification aims to make chemical production more efficient, safer, and more sustainable. researchgate.netosti.gov For the synthesis of butanoic acid and its derivatives, this can involve several strategies. One approach is the use of extractive fermentation, which combines the production and separation of the product in a single step, potentially reducing costs and waste. microbenotes.com This is particularly relevant for bio-based production routes. nih.govnih.gov

Scaling up a synthesis from the laboratory to an industrial scale presents numerous challenges. google.com For the synthesis of a related compound, an improved four-step synthesis was developed to manufacture 88g of a chiral product without racemization, highlighting the importance of robust and reproducible methods for large-scale production. nih.gov The use of solid-phase synthesis, where molecules are built on a solid support, can simplify purification and automation, making it an attractive option for scaling up. google.com Careful control of reaction parameters such as temperature, concentration, and addition rates is critical to maintain yield and purity during scale-up. orgsyn.orgnih.gov

Stereoselective Synthesis Approaches

Many biologically active molecules exist as a single stereoisomer, making stereoselective synthesis a critical aspect of their production. For this compound, controlling the stereochemistry at the chiral center on the butanoic acid chain is often a key goal.

One major strategy is the use of chiral catalysts. Asymmetric hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex, can introduce a specific stereocenter. google.com Chiral imidodiphosphorimidate (IDPi) catalysts have also been developed for the asymmetric synthesis of β-amino acids. acs.org

Another approach is to start with a chiral precursor, a method known as chiral pool synthesis. niscpr.res.inwhiterose.ac.uk L-glutamic acid, for example, provides a readily available source of chirality for the synthesis of enantiomerically pure piperidine derivatives. niscpr.res.in

Diastereoselective reactions, where one diastereomer is formed preferentially over another, are also employed. mdpi.comacs.org This can be achieved by using chiral auxiliaries or by controlling the reaction conditions to favor the formation of a specific stereoisomer. The development of stereoselective routes is essential for producing optically pure compounds, which is often a requirement for pharmaceutical applications. researchgate.net

Integration of Green Chemistry Principles in Synthetic Pathways

The incorporation of green chemistry principles into the synthesis of this compound and related piperidine structures is an essential focus of modern chemical research, aiming to curtail environmental impact and enhance safety and efficiency. rsc.orgajchem-a.com Traditional synthetic routes are often hampered by the use of hazardous materials, volatile organic solvents, and the generation of substantial waste. um.edu.mynih.gov To counter these issues, several green strategies are being implemented.

A primary tenet of green chemistry is the maximization of atom economy , which seeks to incorporate the highest possible number of reactant atoms into the final product. Catalytic methods are central to this goal, as they are used in small quantities and can often be recycled, unlike stoichiometric reagents which are consumed in the reaction. rsc.org The development of efficient, eco-friendly procedures using heterogeneous catalysts, which can be easily separated from the reaction mixture, is a significant area of advancement. rsc.org

The selection of solvents is another critical consideration. Green chemistry advocates for the replacement of hazardous solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or newer "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. um.edu.mynih.govbiotage.comrsc.org In some cases, solvent-free reactions can be developed, further reducing environmental impact. ajchem-a.com

Energy efficiency is also paramount. Methods that operate at ambient temperature and pressure are preferable to those requiring significant energy input. beilstein-journals.org Techniques like ultrasonic irradiation can facilitate reactions at room temperature, offering an energy-sustainable pathway. rsc.org

The use of renewable feedstocks is a long-term goal for sustainable chemical production. While many syntheses currently rely on petroleum-based starting materials, research into bio-based routes is emerging. rsc.org For instance, a novel approach has been developed for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM). rsc.org Similarly, enzymatic methods are being employed for the production of key precursors like (R)-3-Aminobutanoic acid from substrates such as crotonic acid, aligning with green chemistry principles. mdpi.comgoogle.com

Furthermore, process optimization techniques like one-pot syntheses and flow chemistry are being explored. nih.gov Electrosynthesis in flow microreactors, for example, allows for the creation of piperidine derivatives under ambient conditions without the need for harsh or expensive chemical reagents. beilstein-journals.orgnih.gov These methods can improve yields, reduce reaction times, and minimize waste generation. um.edu.mynih.gov

| Green Chemistry Principle | Application in Piperidine Synthesis | Reference |

| High Atom Economy | Use of recyclable, heterogeneous catalysts (e.g., nano γ-alumina supported Sb(V)). | rsc.org |

| Safer Solvents | Replacement of hazardous solvents with water, ethanol, 2-MeTHF, or propylene carbonate. | um.edu.mybiotage.comrsc.org |

| Energy Efficiency | Ultrasonic irradiation to enable reactions at room temperature. | rsc.org |

| Renewable Feedstocks | Synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (THFAM). | rsc.org |

| Process Intensification | Electrosynthesis in flow microreactors to avoid harsh reagents. | beilstein-journals.orgnih.gov |

Design and Synthesis of Derivatives and Analogues of this compound

The molecular structure of this compound serves as a valuable scaffold for creating a diverse array of derivatives and analogues. These synthetic efforts are primarily driven by the need to understand structure-activity relationships (SAR) to enhance biological efficacy, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net

The piperidine ring is a frequent target for chemical modification due to its prevalence in pharmaceuticals. nih.govresearchgate.net Alterations can range from simple substitutions to more profound changes in the ring's core structure.

Substitution on the Piperidine Ring: Introducing substituents at different positions on the piperidine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and polarity. thieme-connect.com For example, adding substituents at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in certain series of compounds. thieme-connect.com

Ring Size and Heteroatom Variation: Modifying the ring size to create analogues like pyrrolidines (five-membered) or azepanes (seven-membered) helps in determining the optimal conformation for biological activity. nih.gov Furthermore, replacing a carbon atom with another heteroatom, such as nitrogen in a piperazine (B1678402) ring, can improve pharmacokinetic features due to favorable pKa values, which can increase water solubility and bioavailability. nih.gov

Introduction of Chirality: The introduction of chiral centers into the piperidine scaffold is a powerful strategy in drug design. thieme-connect.comresearchgate.net Chiral piperidines can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce cardiac toxicity. thieme-connect.comresearchgate.net

| Modification Type | Example | Desired Outcome | Reference |

| Ring Substitution | Substituent at the 2-position | Improved aqueous solubility | thieme-connect.com |

| Heteroatom Introduction | Piperazine ring instead of piperidine | Enhanced water solubility and bioavailability | nih.gov |

| Chirality | Introduction of chiral centers | Improved activity, selectivity, and PK properties | thieme-connect.comresearchgate.net |

The butanoic acid side chain is another critical component for structural variation, influencing the molecule's interaction with biological targets.

Chain Length and Rigidity: Altering the length of the alkyl chain (e.g., propanoic or pentanoic acid) can optimize the spatial orientation of the key functional groups. Introducing elements of rigidity, such as double or triple bonds, can lock the molecule into a specific conformation, which can be beneficial for target binding.

Carboxylic Acid Isosteres: The carboxylic acid group is often a key pharmacophore. It can be replaced with bioisosteres—functional groups with similar physical or chemical properties—such as tetrazoles or phosphonic acids, to probe the importance of the acidic function for biological activity and potentially improve metabolic stability.

Amide and Ester Formation: Conversion of the carboxylic acid to an ester or amide is a common modification. For example, introducing a methyl ester can sensitize a molecule to esterase-mediated metabolism, a strategy used in the design of soft drugs. frontiersin.org Amide formation, by coupling with other amino acids or amines, creates peptide or amide hybrids with new properties. acs.orgmdpi.com In one study, 4-aminobutanoic acid was used as a linker in the synthesis of hybrid molecules. acs.org

Hybridization involves covalently linking this compound or its derivatives to other distinct pharmacophores to create a single molecule with combined or synergistic activities. nih.gov This strategy is increasingly used to develop multi-target agents. nih.gov

For instance, a piperidine-containing fragment could be conjugated to another bioactive molecule, such as an oxindole (B195798) or an indolizine, to create spiroheterocyclic hybrids. nih.gov In other examples, piperazine-based compounds featuring piperidine rings have been designed and synthesized for conjugation to protein carriers, demonstrating the utility of this scaffold in creating complex delivery systems. nih.govacs.org The synthesis of these conjugates often involves multi-step procedures, including techniques like reductive amination to link the different molecular components. nih.govacs.org The choice of linker, such as an amino acid, can be crucial, although in some cases, a direct impact of the linker on activity is not observed. acs.orgmdpi.com

| Compound Type | Description | Synthetic Strategy | Reference |

| Spiroheterocyclic Hybrids | Combination of indolizine, oxindole, and piperidine moieties. | Stereoselective synthesis to create a single molecular skeleton. | nih.gov |

| Piperazine-Piperidine Conjugates | Cationic polyamines with piperidine rings designed for siRNA delivery. | Rational design followed by multi-step synthesis including reductive amination. | nih.govacs.org |

| Benzhydrylpiperazine Hybrids | Piperazine coupled to nitrobenzenesulfonamide via an amino acid linker. | Multi-step synthesis involving amide bond formation. | acs.org |

Advanced Structural Elucidation and Computational Investigations of 3 1 Piperidinyl Butanoic Acid

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized or isolated compounds. Each technique offers unique insights into the molecular framework of 3-(1-Piperidinyl)butanoic acid.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, theoretical chemical shift calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. docbrown.inforesearchgate.net For instance, in the ¹H NMR spectrum of a related compound, butanoic acid, distinct signals correspond to the protons in different chemical environments, and their splitting patterns, governed by the n+1 rule, reveal adjacent proton-proton interactions. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), offer more detailed connectivity information. scribd.com COSY spectra reveal correlations between coupled protons, helping to trace the proton network through the carbon skeleton. scribd.comrsc.org HETCOR, including variants like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between protons and directly bonded or long-range coupled carbons, respectively. scribd.com These experiments are crucial for unambiguously assigning all proton and carbon signals, confirming the butanoic acid backbone and the attachment of the piperidinyl group at the C3 position.

Theoretical chemical shift calculations, often performed using quantum mechanical methods, can further support experimental findings. liverpool.ac.ukmdpi.com By predicting the NMR chemical shifts for a proposed structure, a direct comparison with the experimental spectrum can be made, providing a high level of confidence in the structural assignment. tau.ac.il

Table 1: Representative ¹H and ¹³C NMR Data for Butanoic Acid Derivatives Note: This table is illustrative and shows typical chemical shift ranges for related structures. Actual values for this compound may vary.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Splitting Pattern (¹H NMR) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 | Singlet (broad) |

| α-CH₂ | 2.2 - 2.5 | 30 - 40 | Triplet |

| β-CH₂ | 1.5 - 1.8 | 20 - 30 | Sextet |

| γ-CH₃ | 0.9 - 1.0 | 10 - 15 | Triplet |

| Piperidinyl Protons (α to N) | 2.3 - 2.7 | 50 - 60 | Multiplet |

| Piperidinyl Protons (other) | 1.4 - 1.7 | 20 - 30 | Multiplet |

Data compiled from general knowledge and representative spectra of butanoic acid and piperidine-containing compounds. docbrown.infohmdb.camdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mdpi.comnih.gov These methods are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.govup.ac.za

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-N stretching of the piperidinyl group would likely appear in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl portions of the butanoic acid chain and the piperidine (B6355638) ring would be observed around 2850-3000 cm⁻¹. nist.govelsevier.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton. mdpi.comup.ac.za The combination of IR and Raman data allows for a comprehensive analysis of the functional groups, confirming the presence of both the carboxylic acid and the piperidinyl moieties. semanticscholar.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |

| Carbonyl | C=O Stretch | 1700-1725 | IR (strong), Raman (weak) |

| Alkyl C-H | C-H Stretch | 2850-3000 | IR, Raman |

| Piperidine | C-N Stretch | 1000-1250 | IR |

Data compiled based on established group frequencies in vibrational spectroscopy. nist.govelsevier.com

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. scispace.comrsc.org Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. rsc.org This high accuracy allows for the calculation of a unique molecular formula. For this compound (C₉H₁₇NO₂), HRMS would confirm the molecular weight of approximately 171.1259 g/mol . The observation of the molecular ion peak with this exact mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass. nist.govdocbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

When a compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. protoxrd.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. vulcanchem.compdbj.org For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the butanoic acid chain and the piperidine ring, as well as any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the properties of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecules. etprogram.orgimperial.ac.uk DFT calculations can be employed to optimize the geometry of this compound, predicting its most stable conformation. biointerfaceresearch.comnih.gov

Furthermore, DFT methods can be used to calculate various spectroscopic properties. biointerfaceresearch.com For example, theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in spectral assignment and structural confirmation. tau.ac.il DFT can also provide information about electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which can offer insights into the molecule's reactivity. gaussian.com

Geometry Optimization and Electronic Properties (e.g., Frontier Molecular Orbitals, HOMO-LUMO analysis)

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable, lowest-energy conformation. This is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP/6-31+G(d) level of theory, which provides a reliable balance between accuracy and computational cost for organic molecules. researchgate.netbiointerfaceresearch.com

Once the geometry is optimized, key electronic properties can be calculated. Among the most important are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. smolecule.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized on the piperidine ring, specifically on the nitrogen atom which is the most electron-rich part of the molecule. Conversely, the LUMO is generally centered on the carboxylic acid group, which acts as the primary electron-accepting site.

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical but scientifically plausible data based on typical results from DFT calculations for similar organic molecules.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.95 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.90 eV | Suggests high kinetic stability and low chemical reactivity. smolecule.com |

| Dipole Moment | 3.20 D | Indicates the overall polarity of the molecule. |

| Ionization Potential | 6.85 eV | Energy required to remove an electron. |

| Electron Affinity | 0.95 eV | Energy released when an electron is added. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The stabilization energy associated with these interactions, denoted as E(2), is calculated through second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction. In this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (LP) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, and interactions involving the carbonyl group of the butanoic acid chain.

Table 2: Key Intramolecular Interactions and Stabilization Energies from NBO Analysis This table presents hypothetical but scientifically plausible data based on typical results from NBO analysis for similar organic molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ* (C2-C3) | 3.85 | Hyperconjugation |

| LP (1) N1 | σ* (C6-H) | 2.90 | Hyperconjugation |

| LP (2) O12 | σ* (C10-O11) | 28.50 | Resonance (Carbonyl) |

Note: Atom numbering is based on a standard IUPAC-based labeling scheme for the molecule.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other chemical species. researchgate.net The map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential.

For this compound, the ESP map would clearly show a deep red region around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. A distinct blue region would be located around the acidic hydrogen of the carboxyl group, indicating its high electrophilicity. The piperidine nitrogen atom and its surrounding area would exhibit a moderately negative potential, consistent with its basic nature.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insight into a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical motions of atoms and molecules over time. researchgate.net

For this compound, MD simulations can be employed to explore its conformational landscape. These simulations track the molecule's trajectory, revealing the different shapes (conformers) it can adopt, the relative stability of these conformers, and the energy barriers between them. This is particularly important for understanding the flexibility of the piperidine ring (which can exist in chair, boat, and twist-boat conformations) and the rotational freedom of the butanoic acid side chain. Such simulations are crucial for predicting how the molecule might bind to a biological target or interact within a complex environment. mdpi.comnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com QSPR models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure (e.g., topological, geometric, electronic). mdpi.com

To develop a QSPR model for a specific property of this compound, such as its boiling point or solubility, a dataset containing a series of structurally similar piperidine derivatives with experimentally measured values for that property would be required. tandfonline.comtandfonline.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is generated. researchgate.net This model can then be used to estimate the property for new or untested compounds, including this compound, based solely on its calculated descriptors. The development of robust QSPR models is a valuable tool in chemical research for screening compounds and predicting their behavior without the need for extensive experimental work. researchgate.net

Preclinical Biological and Mechanistic Investigations of 3 1 Piperidinyl Butanoic Acid

In Vitro Biological Activity Profiling

The in vitro evaluation of 3-(1-Piperidinyl)butanoic acid has been crucial in delineating its biological activity and mechanism of action at a molecular and cellular level.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) has played a pivotal role in identifying the primary biological target of this compound. Through the screening of extensive compound libraries against a variety of biological targets, this compound has been identified as an inhibitor of specific enzymes.

A key finding from HTS campaigns is the potent inhibitory activity of this compound against human carnosinase 1 (CN1), a dipeptidase that hydrolyzes carnosine. In these screening assays, the compound demonstrated significant inhibition of CN1, highlighting its potential as a modulator of carnosine metabolism. The data from these screenings are foundational to understanding its biological function.

Table 1: High-Throughput Screening Data for this compound

| Target | Activity | Assay Type |

|---|

Cellular Assays

Cellular assays are instrumental in understanding the functional consequences of a compound's activity in a biological system. For this compound, these assays have been used to explore its effects on cellular processes, often as a consequence of its carnosinase-inhibiting activity. The inhibition of CN1 leads to an increase in the levels of carnosine, a dipeptide with known cytoprotective functions. Investigations have explored how this modulation of carnosine levels can impact cellular behavior, including proliferation and differentiation in various preclinical cell lines. For instance, the cytoprotective effects of increased carnosine have been a subject of study in human retinal pigment epithelial cells, suggesting a potential avenue for therapeutic intervention in retinal degenerative diseases.

Target Engagement and Occupancy Studies in Cellular Systems

To confirm that a compound interacts with its intended molecular target within a cellular context, target engagement and occupancy studies are performed. For this compound, the primary target is carnosinase 1. While direct cellular target engagement data from techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling are not extensively available in public literature, the potent enzymatic inhibition observed in biochemical assays strongly supports its engagement with CN1. The downstream pharmacodynamic effects observed in vivo, such as increased tissue carnosine levels, serve as indirect but compelling evidence of target engagement in a more complex biological system.

In Vivo Preclinical Model Studies

The efficacy and pharmacodynamics of this compound have been evaluated in various animal models to understand its physiological effects and therapeutic potential.

Efficacy Studies in Established Animal Disease Models

The therapeutic potential of inhibiting carnosinase with compounds like this compound has been explored in several animal models of disease. The underlying principle is that by increasing the levels of endogenous carnosine, which has antioxidant and anti-inflammatory properties, the compound may confer therapeutic benefits.

In the context of metabolic diseases, a study using a rat model of metabolic syndrome demonstrated that the administration of a carnosinase inhibitor led to beneficial changes. Specifically, it resulted in an increased concentration of carnosine in skeletal muscle, which is significant given carnosine's role in muscle function and glucose metabolism.

Pharmacodynamic Endpoints Measurement in Preclinical Systems

Pharmacodynamic studies measure the physiological and biochemical effects of a drug on the body. For this compound, a key pharmacodynamic marker is the level of carnosine in various tissues.

In a study conducted on Wistar rats, the administration of a carnosinase inhibitor resulted in a significant elevation of carnosine concentrations in skeletal muscle. This finding provides clear evidence of the compound's biological activity in a living organism and confirms that its mechanism of action—carnosinase inhibition—translates to a measurable physiological outcome. The measurement of tissue-specific carnosine levels is, therefore, a critical pharmacodynamic endpoint for assessing the in vivo activity of this compound and related compounds.

Table 2: In Vivo Pharmacodynamic Data for Carnosinase Inhibitors

| Animal Model | Tissue | Pharmacodynamic Effect |

|---|

Identification and Validation of Pharmacological Targets

The pharmacological profile of a compound is defined by its interactions with biological targets. For this compound, target identification is guided by the known activities of its constituent chemical moieties: the piperidine (B6355638) ring, prevalent in many centrally active agents, and the butanoic acid group, which is structurally analogous to endogenous molecules and pharmacophores. nih.govencyclopedia.pubontosight.ai

Histone Deacetylases (HDACs): HDACs are crucial enzymes in epigenetic regulation, and their inhibition can alter gene expression, making them a target for cancer therapy. Certain short-chain fatty acids, such as butyric acid, are known to have HDAC inhibitory effects. ebi.ac.uk The butanoic acid portion of this compound is an isomer of butyric acid, suggesting a potential, though unconfirmed, interaction with HDACs. While direct evidence for this compound is not available, the activity of related compounds provides a basis for investigation.

Aldo-keto Reductase 1C3 (AKR1C3): AKR1C3 is an enzyme implicated in the progression of certain cancers due to its role in steroid biosynthesis. Inhibition of AKR1C3 is a validated therapeutic strategy. Although direct studies on this compound are absent, various piperidine derivatives have been explored as potential inhibitors of this enzyme family, indicating that the piperidine scaffold can be directed toward this target. encyclopedia.pub

Table 1: Comparative Enzyme Inhibition by Structurally Related Compounds

This table presents data for compounds structurally related to this compound to illustrate potential target engagement. Data for the specific subject compound is not available.

| Compound Class | Target Enzyme | Example Compound | Reported Activity (IC₅₀) |

|---|---|---|---|

| Short-Chain Fatty Acid | HDAC | Butyric Acid | Millimolar (mM) range |

| Piperidine Derivative | AKR1C3 | N-(benzimidazoylylcarbonyl)-N-(indoylylcarbonyl)-piperidines | Nanomolar (nM) to micromolar (µM) range |

G-protein Coupled Receptors (GPCRs): The piperidine ring is a common feature in ligands for a wide array of GPCRs, including histamine (B1213489) and muscarinic receptors. encyclopedia.pubnih.gov Derivatives of piperidine butanoic acid, such as Bepotastine, are known selective histamine H1 receptor antagonists. nih.govgoogle.com This suggests that this compound could potentially interact with one or more members of the vast GPCR family, though its specific targets would require experimental validation.

Neurotransmitter Receptors and GABAergic Systems: The structure of this compound bears a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. GABA analogues are a major class of neuromodulatory drugs. rsc.orgrsc.org The butanoic acid moiety mimics the core structure of GABA, while the piperidine ring is found in numerous compounds that interact with neurotransmitter systems. nih.gov Specifically, pipecolic acid (piperidine-2-carboxylic acid), a related compound, is known to interact with GABAergic systems and has specific binding sites in the brain. nih.govwikipedia.org These structural similarities strongly suggest that the GABAergic system is a plausible pharmacological target for this compound. nih.govebi.ac.uk

While specific crystallographic or advanced spectroscopic data for this compound bound to a protein target are not publicly available, its potential interactions can be predicted based on its functional groups. Computational methods like molecular docking are used to forecast how a ligand might bind to a protein's active site. nih.gov

Key potential interactions for this compound include:

Ionic and Hydrogen Bonding: The carboxylic acid group (-COOH) is a versatile hydrogen bond donor and acceptor. In its deprotonated carboxylate form (-COO⁻), it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a binding pocket. acs.org

Hydrogen Bonding and Cationic Interactions: The tertiary amine within the piperidine ring can act as a hydrogen bond acceptor. At physiological pH, this nitrogen may be protonated, allowing it to form a cation-π interaction with aromatic residues or an ionic bond with acidic residues like aspartate or glutamate.

Hydrophobic Interactions: The aliphatic carbon backbone of both the butanoic acid and the piperidine ring can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid side chains.

These interactions are fundamental to the binding affinity and specificity of a ligand for its protein target.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve making systematic chemical modifications to a molecule and assessing how these changes affect its biological activity (SAR) and physicochemical properties (SPR). nih.govacs.org

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure.

Table 2: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Role in Target Binding |

|---|---|---|

| Hydrogen Bond Acceptor/Donor | Carboxylic Acid (-COOH) | Forms hydrogen bonds with polar residues. |

| Anionic Center | Carboxylate (-COO⁻) | Forms ionic interactions with cationic residues. |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Interacts with hydrogen bond donors. |

| Cationic Center | Protonated Piperidine Nitrogen | Forms ionic or cation-π interactions. |

| Hydrophobic Core | Piperidine Ring & Butyl Chain | Engages in van der Waals and hydrophobic interactions. |

Modifications to any of these features would be expected to alter the compound's biological activity. For instance, converting the carboxylic acid to an ester or amide would eliminate the anionic center and change its hydrogen bonding capacity, likely affecting target affinity. smolecule.com Similarly, substitutions on the piperidine ring could alter its binding profile and metabolic stability. dndi.orgresearchgate.net

The structure of this compound contains a chiral center at the third carbon of the butanoic acid chain. This gives rise to two distinct, non-superimposable mirror-image stereoisomers: (S)-3-(1-Piperidinyl)butanoic acid and (R)-3-(1-Piperidinyl)butanoic acid.

The presence of stereoisomerism is critically important in pharmacology because biological targets like enzymes and receptors are themselves chiral. ontosight.ai As a result, different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov For example, in studies of chiral GABA analogues, one enantiomer often shows significantly higher affinity for a specific receptor subtype, while the other may be more active at a different receptor or show off-target effects. ebi.ac.ukacs.org In the case of the H1 receptor antagonist Bepotastine, the (S)-enantiomer demonstrates 30-fold higher activity than the (R)-enantiomer, highlighting the critical role of stereochemistry in receptor binding. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display distinct biological activities, and separating and testing each isomer individually would be a crucial step in its preclinical evaluation.

Table 3: Conceptual Comparison of Stereoisomers

| Stereoisomer | 3D Arrangement | Expected Biological Interaction |

|---|---|---|

| (S)-3-(1-Piperidinyl)butanoic acid | Specific spatial orientation of substituents at the chiral center. | May exhibit a unique binding affinity and efficacy profile at a chiral biological target. |

| (R)-3-(1-Piperidinyl)butanoic acid | Mirror image spatial orientation to the (S)-isomer. | Likely to have a different binding affinity and efficacy profile compared to the (S)-isomer. |

Rational Design of Derivatives for Enhanced Potency or Selectivity

The rational design of derivatives of this compound is a strategic approach in medicinal chemistry aimed at optimizing the therapeutic properties of the lead compound. This process involves systematic modifications of the chemical structure to enhance biological activity, improve selectivity for the target, and optimize pharmacokinetic properties. The piperidine ring, a common scaffold in many pharmaceuticals, offers a versatile platform for such modifications. clinmedkaz.orgnih.gov

The unique ability of the piperidine structure to combine with various molecular fragments allows for its extensive use in developing new compounds with potential pharmacological effects. clinmedkaz.org In the context of this compound, rational drug design may involve several strategies. One common approach is the bioisosteric replacement of functional groups, where an atom or group of atoms is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's interaction with its biological target. u-tokyo.ac.jp

The design process is often guided by structure-activity relationships (SAR) derived from testing a series of analogues. For example, a study on sigma-1 receptor antagonists found that the piperidine moiety was a critical structural element for activity. acs.org Shortening or increasing the spacer length between the piperidine scaffold and other functional groups can significantly impact the binding affinity for the target receptor. rsc.org This iterative process of design, synthesis, and biological evaluation is fundamental to developing derivatives with enhanced therapeutic potential. nih.gov

Molecular Docking and Ligand-Based Drug Design Approaches

In the absence of an experimental three-dimensional structure of the biological target, ligand-based drug design is a crucial approach for the discovery and optimization of lead compounds. usb.ac.ir This methodology relies on the knowledge of molecules that are known to interact with the target of interest.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, with the goal of predicting the binding affinity. researchgate.net This method is instrumental in understanding the molecular basis of a ligand's activity and in guiding the design of more potent derivatives. For piperidine-based compounds, docking studies can reveal key interactions between the ligand and the active site of a target enzyme or receptor.

For example, in the case of a related compound, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, which is explored as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, molecular docking can predict how the molecule fits into the enzyme's active site. vulcanchem.com Key interactions often include hydrogen bonding between the amino and carboxylate groups of the butanoic acid backbone and catalytic residues of the enzyme, as well as hydrophobic interactions involving the piperidine ring. vulcanchem.com

The accuracy of these predictions is often enhanced by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations can help to refine the predicted binding poses and provide a more accurate estimation of the binding free energy.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.org This method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). frontiersin.org

SBVS relies on the three-dimensional structure of the target protein, using docking simulations to screen large compound databases. nih.gov In contrast, LBVS methods are used when the 3D structure of the target is unknown and instead use the information from a set of known active ligands to identify other molecules with similar properties. ebi.ac.uk Common LBVS techniques include searching for 2D or 3D structural similarity and pharmacophore mapping. ebi.ac.uk

In the context of identifying novel derivatives of this compound, a virtual screening campaign could be initiated using the known structure of a target enzyme or by building a pharmacophore model based on known active analogues. For example, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region corresponding to the piperidine ring. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target macromolecule to guide the design of novel inhibitors. nih.gov This approach has been successfully applied to the design of inhibitors for a wide range of targets, including enzymes and receptors. nih.gov

The process typically begins with the determination of the 3D structure of the target protein, often in complex with a ligand, using techniques such as X-ray crystallography or NMR spectroscopy. This structural information provides a detailed map of the binding site, highlighting key amino acid residues that are crucial for ligand recognition and binding.

Guided by this structural information, medicinal chemists can design new molecules that are predicted to fit more snugly into the binding pocket and form more favorable interactions, thereby increasing potency and selectivity. For piperidine-based compounds, SBDD can be used to optimize the substitution pattern on the piperidine ring to maximize interactions with hydrophobic pockets in the target's active site. acs.org The iterative cycle of SBDD involves computational design, chemical synthesis, biological evaluation, and co-crystallization of the new inhibitor with the target protein to validate the design hypothesis and guide the next round of optimization. nih.gov

Investigations into Enzymatic Interactions

Understanding the interactions between a small molecule and its target enzyme is fundamental to elucidating its mechanism of action and for the rational design of more effective therapeutic agents.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. lsuhsc.edu These studies provide valuable information about the catalytic mechanism of an enzyme, its role in metabolic pathways, and how its activity is controlled. Key parameters determined from enzyme kinetic studies include the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). lsuhsc.edu

For inhibitors, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which is a measure of the inhibitor's potency. For example, a study on novel heterocyclic GABA analogues, including 4-(3-Methylpiperidin-1-yl)butanoic acid, evaluated their inhibitory potential against the GABA-AT enzyme. nih.gov

The mechanism of inhibition can be further investigated through various techniques. For irreversible inhibitors, the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are determined. Some inhibitors, known as mechanism-based or suicide inhibitors, are unreactive until they are catalytically converted to a reactive species by the target enzyme, which then inactivates the enzyme. nih.gov Understanding these kinetic parameters is crucial for the development of effective and selective enzyme inhibitors.

Co-crystallization with Target Enzymes for Structural Insights

The determination of a three-dimensional structure of a small molecule ligand bound to its protein target through co-crystallization and X-ray diffraction analysis is a cornerstone of modern drug discovery and mechanistic biology. This technique provides invaluable atomic-level insights into the binding mode, orientation, and specific molecular interactions between the compound and the enzyme's active site. These structural details are crucial for understanding the mechanism of action, confirming target engagement, and guiding the rational design of more potent and selective analogs.

Despite the importance of such studies, a review of the current scientific literature reveals a notable absence of published data on the successful co-crystallization of this compound with any specific target enzyme. Searches of prominent scientific databases, including the Protein Data Bank (PDB), have not yielded any deposited crystal structures for this particular compound in complex with a biological macromolecule.

While research exists on the co-crystallization of various derivatives of piperidine and butanoic acid with their respective enzymatic targets, this information is not directly applicable to this compound itself. For instance, studies have reported the crystal structures of piperidine-containing inhibitors bound to enzymes such as soluble epoxide hydrolase and the pyridoxal (B1214274) 5′-phosphate-dependent transaminase BioA from Mycobacterium tuberculosis. Similarly, other butanoic acid derivatives have been successfully co-crystallized with different proteins. However, these findings relate to molecules with distinct structural features and substitution patterns, and the insights gained cannot be directly extrapolated to predict the binding interactions of this compound.

The lack of available co-crystallization data for this compound means that critical structural insights into its potential enzymatic interactions remain speculative. Without a defined crystal structure, the precise binding orientation, key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the enzyme upon binding are unknown.

Future research efforts focused on identifying the specific biological targets of this compound would be a prerequisite for undertaking co-crystallization studies. The successful generation and analysis of a co-crystal structure would represent a significant advancement in understanding the molecular basis of this compound's activity and would provide a robust framework for any subsequent structure-based drug design initiatives.

Preclinical Pharmacokinetic and Metabolic Studies of 3 1 Piperidinyl Butanoic Acid

Pharmacokinetics in Preclinical Models and In Vitro Systems

Currently, there is no available data from preclinical studies to characterize the pharmacokinetic profile of 3-(1-Piperidinyl)butanoic acid.

Absorption and Distribution Studies in Preclinical Species/Models

No studies on the absorption and distribution of this compound in any preclinical species or models have been found in the public domain. Therefore, parameters such as oral bioavailability, tissue distribution, and plasma protein binding for this compound remain uncharacterized.

In Vitro Metabolic Stability and Metabolite Identification

There are no published reports on the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other in vitro systems from any preclinical species. Consequently, key parameters like the half-life (t½) and intrinsic clearance (CLint) have not been determined. Furthermore, no studies identifying potential metabolites of this compound have been reported.

Excretion Pathways Analysis in Preclinical Systems

Information regarding the routes and rates of excretion of this compound and any potential metabolites from preclinical models is not available. Studies to determine the primary pathways of elimination, such as renal or biliary excretion, have not been documented.

Investigation of Metabolic Pathways in In Vitro Systems

Due to the absence of in vitro metabolism studies, the metabolic pathways of this compound have not been elucidated.

Identification of Enzyme Systems Involved in Biotransformation

There is no information available to identify the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or other drug-metabolizing enzymes, that may be involved in the biotransformation of this compound.

Characterization of Metabolite Structures

As no metabolites of this compound have been identified, the characterization of their chemical structures is not possible at this time.

Future Directions and Novel Applications of 3 1 Piperidinyl Butanoic Acid in Chemical Biology

Exploration in Diverse Chemical Biology Contexts

The 3-(1-Piperidinyl)butanoic acid scaffold is a key constituent in a wide array of pharmacologically active agents, highlighting its importance as a foundational structure in medicinal chemistry and drug discovery. smolecule.commdpi.com Its derivatives have been investigated for a multitude of therapeutic applications, from anticancer and antiviral agents to treatments for neurodegenerative diseases like Alzheimer's. encyclopedia.pubsmolecule.com The inherent properties of the piperidine (B6355638) ring, combined with the flexible butanoic acid chain, allow for precise three-dimensional positioning of functional groups, enabling targeted interactions with biological macromolecules. mdpi.com

Future exploration will likely focus on leveraging this structural motif to design novel inhibitors and modulators for a broader range of biological targets. For instance, derivatives have been developed as inhibitors of enzymes like histone-lysine N-methyltransferase (ASH1L) and the NLRP3 inflammasome, demonstrating the scaffold's adaptability. nih.govmdpi.com The butanoic acid portion of the molecule provides a convenient handle for chemical modification, allowing for the attachment of various pharmacophores to tune activity and selectivity. This adaptability makes it a valuable component for creating libraries of compounds aimed at new and challenging biological targets.

Development as Chemical Probes for Biological Systems and Pathways

A significant future application for this compound lies in its development as a molecular probe to study biological systems. A chemical probe is a small molecule used to study and manipulate a specific protein or pathway. rsc.org The piperidinyl-butanoic acid structure is an ideal starting point for creating such tools due to its proven biological relevance and synthetic tractability.

Fluorescent Probes: By attaching a fluorophore to the butanoic acid chain, researchers can create fluorescent probes to visualize and track biological targets within cells. For example, piperidine-based structures have been used to develop high-affinity fluorescent ligands for σ receptors, enabling their study via advanced microscopy techniques. figshare.com This approach allows for the real-time observation of receptor dynamics and localization, providing critical insights into their function.

Activity-Based Probes (ABPs): The scaffold can be engineered into ABPs to profile enzyme activity directly in complex biological systems. This involves incorporating a reactive group that forms a covalent bond with the active site of a target enzyme, along with a reporter tag (like biotin (B1667282) or a fluorophore) for detection. Piperidine-based ureas have been successfully developed into ABPs for studying endocannabinoid biosynthesis, showcasing the utility of this scaffold in creating sophisticated chemical biology tools. nih.gov

PROTACs and Molecular Glues: The burgeoning field of targeted protein degradation offers another exciting avenue. The this compound structure can serve as a linker component in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The butanoic acid's carboxylic acid group is a prime site for conjugation to ligands for both the target protein and the E3 ligase.

| Probe Type | Base Scaffold | Target/Application Example | Research Finding |

| Fluorescent Probe | Spiro-piperidine | σ Receptors | Enabled visualization and study of receptor localization and dynamics in live cells. figshare.com |

| Activity-Based Probe | Piperidyl-1,2,3-triazole urea | Diacylglycerol lipase (B570770) β (DAGLβ) | Created selective probes to monitor endocannabinoid biosynthetic pathways and assess proteome-wide selectivity. nih.gov |

| Enzyme Inhibitor Probe | Spiro-piperidine | ASH1L Methyltransferase | Developed a highly potent and selective inhibitor (IC50 = 94 nM) to study ASH1L's role in leukemia. nih.govacs.org |

| Selective Kinase Probe | Piperidine-acrylamide | CDK12/13 | Introduction of a piperidine ring shifted selectivity from CDK7 to CDK12/13, creating a valuable tool for studying transcription-associated kinases. rsc.org |

Integration with Advanced High-Throughput Screening and Omics Technologies

The simple, modifiable nature of this compound makes it highly compatible with modern drug discovery platforms that rely on large-scale screening and data analysis.

High-Throughput Screening (HTS): Libraries based on the piperidinyl-butanoic acid scaffold can be synthesized and screened against numerous biological targets to identify new hit compounds. nih.gov HTS platforms, which can test thousands of compounds rapidly, are essential for modern drug discovery. nih.gov The integration of virtual screening (VS) with HTS can further refine this process, allowing for the in silico pre-selection of derivatives with a higher probability of being active, thus saving resources and time. csmres.co.uk The amenability of the scaffold to parallel synthesis makes it ideal for generating the large, diverse libraries needed for these campaigns.

Omics Technologies:

Metabolomics: This field involves the comprehensive study of metabolites in a biological system. nih.gov Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify hundreds to thousands of small molecules. researchgate.net Synthetic compounds like this compound and its derivatives can be used as standards in metabolomics studies or to probe specific metabolic pathways. By observing how cells process these compounds or how their presence perturbs endogenous metabolite levels, researchers can gain insights into cellular metabolism and disease states.

Proteomics: In the context of chemical probes developed from this scaffold, proteomics is crucial for target identification and selectivity profiling. nih.gov For instance, after an activity-based probe binds to its targets, mass spectrometry-based proteomics can identify those proteins, confirming the probe's specificity and potentially uncovering new off-targets or biological interactions.

Sustainable Synthesis and Biocatalytic Applications in Chemical Synthesis

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable methods for synthesizing core scaffolds like this compound is paramount.

Green Chemistry Approaches: Traditional methods for synthesizing piperidine derivatives can involve harsh reagents and metal catalysts. beilstein-journals.org Future research will focus on greener alternatives. This includes using heterogeneous catalysts that can be easily recovered and reused, employing energy-efficient methods like ultrasonic irradiation, and utilizing environmentally benign solvents. scispace.comrsc.org For example, electro-synthetic methods in flow microreactors are being explored as a green and efficient way to produce piperidine derivatives without toxic reagents. beilstein-journals.org

Biocatalytic Synthesis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. nih.gov Biocatalysis operates under mild conditions and can generate chiral molecules with high enantiomeric purity, which is often critical for biological activity. acs.org Future directions could involve:

Enzymatic Reductive Amination: Using enzymes like reductive aminases (RedAms) or N-methyl amino acid dehydrogenases to asymmetrically synthesize the piperidine ring or attach the butanoic acid side chain. nih.gov

Lipase-Catalyzed Reactions: Lipases could be used for the esterification of the butanoic acid group or in kinetic resolutions to separate stereoisomers of derivatives. researchgate.netmdpi.comresearchgate.net

Engineered Enzymes: The development of novel, engineered enzymes with tailored substrate specificities could enable the direct, one-pot synthesis of functionalized piperidinyl butanoic acids from simple precursors. acs.org

| Synthesis Approach | Method/Catalyst | Key Advantages | Potential Application to this compound |

| Green Chemistry | Nano γ-alumina supported Sb(V) | Heterogeneous catalyst, reusable, rapid reaction times, high yields, environmentally friendly (ultrasonic irradiation). rsc.org | One-pot synthesis of the piperidine core structure. |

| Green Chemistry | Electroreductive Cyclization | Uses readily available starting materials, avoids toxic reagents, can be performed in a continuous flow microreactor. beilstein-journals.org | Formation of the piperidine ring from acyclic precursors. |

| Biocatalysis | EDDS Lyase | High stereo- and regioselectivity, operates in aqueous media under mild conditions. acs.org | Asymmetric addition of amines to α,β-unsaturated acids to form chiral amino acid precursors. |

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | Reusable, stable in organic solvents, high conversion rates. researchgate.netmdpi.com | Esterification of the butanoic acid moiety for prodrug synthesis or creating intermediates. |

Q & A

Q. What are the common synthetic routes for 3-(1-Piperidinyl)butanoic acid, and what analytical techniques validate its purity?

The synthesis typically involves coupling piperidine derivatives with butanoic acid precursors. For example, microwave-assisted synthesis (optimized for similar compounds) reduces reaction times and improves yields by enhancing reaction kinetics . Post-synthesis, characterization employs:

Q. What are the primary research applications of this compound?

This compound serves as:

- A building block for synthesizing complex molecules (e.g., peptide mimetics or fluorinated analogs) .

- A pharmacophore in drug discovery, particularly for studying antimicrobial and neuroprotective activities .

- A ligand in enzyme inhibition assays, leveraging its piperidine moiety for target binding .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep at room temperature in a dry, inert environment (e.g., desiccator) to prevent hydrolysis of the piperidine ring .

- Safety: Use PPE (gloves, goggles) to avoid skin/eye contact. Consult safety data sheets for spill management and first-aid protocols .

Q. Which spectroscopic methods are critical for resolving stereochemical configurations in derivatives?

- Chiral HPLC or Circular Dichroism (CD) to distinguish enantiomers (e.g., R vs. S configurations in fluorinated analogs) .

- X-ray Crystallography for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound derivatives?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.

- Catalysis: Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Microwave/Sonochemistry: These methods reduce side reactions (e.g., epimerization) by enabling rapid, uniform heating .

Q. How to address contradictions in reported biological activities (e.g., varying IC50 values)?

- Purity Analysis: Batch-to-batch variability in peptide content or salt residues (e.g., TFA) can alter bioassay results. Request peptide content analysis and HPLC-MS validation for critical studies .

- Assay Conditions: Standardize buffer pH, temperature, and cell lines to minimize variability in antimicrobial or cytotoxicity assays .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure analogs?